![molecular formula C40H60NOPS B2775313 2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline CAS No. 299950-73-5](/img/structure/B2775313.png)
2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group . The presence of the “2,4,6-tritert-butyl” and “phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl” groups suggests that this compound may have unique properties compared to simple aniline .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an aniline core with various substituents. The “2,4,6-tritert-butyl” groups would likely add significant steric bulk to the molecule, potentially influencing its reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the “2,4,6-tritert-butyl” and “phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl” groups. These groups could potentially participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the “2,4,6-tritert-butyl” and “phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl” groups. These groups could potentially influence properties such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Electrochemical Properties
The electrochemical oxidation of anilines, including those with tert-butyl groups, leads to stable radical cations. Research has shown that the electro-oxidation of 2,6-di-tert-butyl-4-R-anilines in a reversible one-electron transfer generates stable radical cations, as investigated using electroanalytical techniques and examined through cyclic voltammetry and ESR spectroscopy (Speiser, Rieker, & Pons, 1983). These findings are crucial for understanding the electrochemical behavior of complex anilines in various chemical and industrial processes.
Chemical Synthesis and Modification
The reaction of anilides with phenyliodine(III) bis(trifluoroacetate) has been explored for introducing hydroxy groups and N-iodophenylation of N-arylamides. This chemistry is relevant for the modification of aniline derivatives, including those with tert-butyl groups, offering pathways for structural diversification (Itoh et al., 2002).
Catalysis
Aniline derivatives, particularly those with bulky tert-butyl groups, are involved in catalytic processes. For instance, (pi-allyl)palladium complexes bearing sp2-hybridized phosphorus ligands have shown efficiency in catalyzing direct conversion of allylic alcohols, indicating the potential of such compounds in catalysis (Ozawa et al., 2002). These reactions proceed without the need for activating agents, showcasing the utility of these complexes in organic synthesis.
Material Science and Electroluminescence
Compounds related to the chemical structure of interest have been used in the development of emitting amorphous molecular materials for electroluminescence. A novel class of color-tunable emitting amorphous molecular materials demonstrates the potential for organic electroluminescent devices, indicating the relevance of such aniline derivatives in material science and technology applications (Doi et al., 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60NOPS/c1-26(2)30-21-32(27(3)4)37(33(22-30)28(5)6)43(44,42-25-29-19-17-16-18-20-29)41-36-34(39(10,11)12)23-31(38(7,8)9)24-35(36)40(13,14)15/h16-24,26-28H,25H2,1-15H3,(H,41,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGVMHVWHTGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(=S)(NC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)OCC3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B2775231.png)
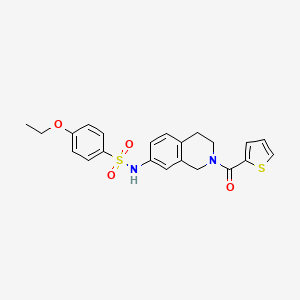
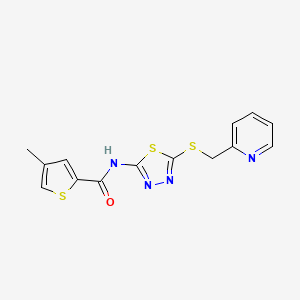
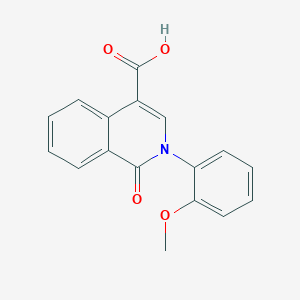
![1-[(tert-Butoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775239.png)
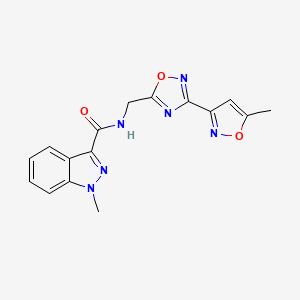
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2775244.png)
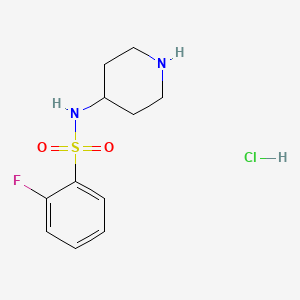
![N-allyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2775246.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2775247.png)
![Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2775248.png)
![1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B2775250.png)
![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B2775252.png)
